molecular formula C30H26N2O3S B317592 10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B317592
M. Wt: 494.6 g/mol
InChI Key: KRWOCWWQGWHMRS-NLRVBDNBSA-N
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Description

10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and catalysts. The exact synthetic route and reaction conditions can vary, but typically involve:

    Formation of the core structure: This step involves the construction of the tetracyclic core through a series of cyclization reactions.

    Functional group modifications: Introduction of the ethoxy and methoxy groups on the phenyl ring, and the formation of the thia-diaza ring system.

    Final assembly: Coupling of the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in simpler structures with fewer double bonds.

Scientific Research Applications

10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    10-(3-ethoxy-4-methoxybenzylidene)-7-phenyl-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one: This compound itself serves as a reference point for comparison.

    Other tetracyclic compounds: Compounds with similar tetracyclic structures but different functional groups.

    Thia-diaza compounds: Compounds containing the thia-diaza ring system but with variations in other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H26N2O3S

Molecular Weight

494.6 g/mol

IUPAC Name

(14E)-14-[(3-ethoxy-4-methoxyphenyl)methylidene]-11-phenyl-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C30H26N2O3S/c1-3-35-25-17-19(13-16-24(25)34-2)18-26-29(33)32-28(21-10-5-4-6-11-21)23-15-14-20-9-7-8-12-22(20)27(23)31-30(32)36-26/h4-13,16-18,28H,3,14-15H2,1-2H3/b26-18+

InChI Key

KRWOCWWQGWHMRS-NLRVBDNBSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)OC

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C4=C(C5=CC=CC=C5CC4)N=C3S2)C6=CC=CC=C6)OC

Origin of Product

United States

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